molecular formula C17H25ClO B1595267 4-Decylbenzoyl chloride CAS No. 54256-43-8

4-Decylbenzoyl chloride

Cat. No. B1595267
CAS RN: 54256-43-8
M. Wt: 280.8 g/mol
InChI Key: HEWLDHSFOQXCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Decylbenzoyl chloride, also known as 4-(n-decyl)benzoyl chloride, is an organic compound with the chemical formula C16H23ClO. It is a white to yellowish powder with a strong odor and is commonly used in the synthesis of various organic compounds.

Scientific Research Applications

1. Analytical Chemistry Applications

  • Enhancing Detection of Estrogens : A study by Higashi et al. (2006) explored the use of derivatization agents like 4-nitrobenzenesulfonyl chloride to enhance the detection of estrogens in biological fluids using liquid chromatography-mass spectrometry. This method significantly increased detection responses, demonstrating its potential for sensitive and accurate quantification of estrogens, important for diagnosing fetoplacental functions (Higashi et al., 2006).

2. Materials Science and Electrochemistry

  • Electrochemistry of Ionic Liquids : Xiao and Johnson (2003) investigated the electrochemistry of ionic liquids, identifying impurity chlorides and demonstrating ways to eliminate them. Their research is crucial in understanding the reactions occurring in these liquids, which have numerous industrial and scientific applications (Xiao & Johnson, 2003).
  • Polymeric Carriers Activation : Chang et al. (1992) examined the use of 4-fluorobenzenesulfonyl chloride for activating hydroxyl groups in polymeric carriers. This is significant for the covalent attachment of biologicals to solid supports, highlighting its potential in therapeutic applications (Chang et al., 1992).

3. Organic Synthesis

  • Synthesis of Complex Molecules : Research by Kardile and Kalyane (2010) focused on synthesizing thiomorpholine derivatives, using 4-thiomorpholin-4ylbenzoyl chloride in the process. These compounds have been evaluated for their antimicrobial activity, indicating their potential in developing new bioactive molecules (Kardile & Kalyane, 2010).
  • Catalysis in Suzuki-Miyaura Reactions : Research by Campeau et al. (2005) and others have explored the use of N-heterocyclic carbene palladium catalyst systems, which involve the use of benzoyl chloride derivatives, for direct arylation reactions. These findings are crucial for the efficient synthesis of biaryls and pharmaceutical compounds (Campeau et al., 2005).

4. Polymer Chemistry

  • Functionalization of Cellulose : Heinze et al. (2005) demonstrated the use of ionic liquids, including benzyl chloride derivatives, as solvents for cellulose, enabling the synthesis of cellulose derivatives under homogeneous conditions. This research is significantfor developing new materials and applications in the field of polymer chemistry (Heinze et al., 2005).

Safety And Hazards

It is corrosive, causes skin burns, and may cause respiratory irritation. Proper precautions are essential during handling .

properties

IUPAC Name

4-decylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClO/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h11-14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWLDHSFOQXCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40886087
Record name Benzoyl chloride, 4-decyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Decylbenzoyl chloride

CAS RN

54256-43-8
Record name 4-Decylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54256-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 4-decyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054256438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 4-decyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl chloride, 4-decyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-decylbenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Decylbenzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-Decylbenzoyl chloride
Reactant of Route 3
Reactant of Route 3
4-Decylbenzoyl chloride
Reactant of Route 4
Reactant of Route 4
4-Decylbenzoyl chloride
Reactant of Route 5
4-Decylbenzoyl chloride
Reactant of Route 6
Reactant of Route 6
4-Decylbenzoyl chloride

Citations

For This Compound
4
Citations
B Hilbold, M Perrault, C Ehret, SL Niu, B Frisch… - Bioorganic & medicinal …, 2011 - Elsevier
… Finally, the overall yield of the total synthesis was 35%, seven steps were needed to get the final product from commercially available 4-decylbenzoyl chloride following a convergent …
Number of citations: 10 www.sciencedirect.com
AU Petersen, M Jevric, RJ Mandle… - Australian Journal of …, 2018 - CSIRO Publishing
… To a suspension of 11 (41 mg, 0.153 mmol) and 4-decylbenzoyl chloride 8i (0.30 mL) in CH 3 CN (1.0 mL) was added Bi(OTf) 3 (31 mg, 0.047 mmol) and the resulting solution was …
Number of citations: 4 www.publish.csiro.au
AG McKillop - 1996 - repository.lboro.ac.uk
… from Aldrich (Poole, UK) except for 4-nonylbenzoic acid and 4-decylbenzoic acid which were prepared by the hydrolysis of 4-nonylbenzoyl chloride and 4decylbenzoyl chloride (…
Number of citations: 2 repository.lboro.ac.uk
M FAJAR DELIAZ - 2021 - repository.universitas-bth.ac.id
ABSTRAK Senyawa 1-(4-Decylbenzoyl)-3-Methylthiourea dapat disintesis melalui reaksi antara N Methylthiourea dengan 4-Decylbenzoyl Chloride yang dilarutkan dalam …
Number of citations: 2 repository.universitas-bth.ac.id

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.